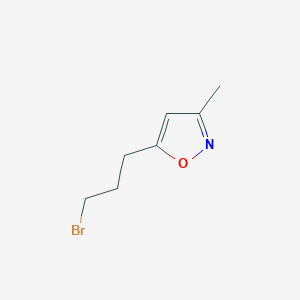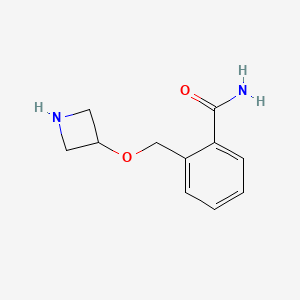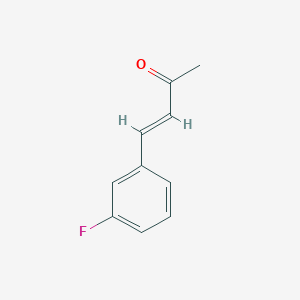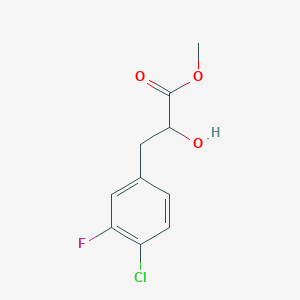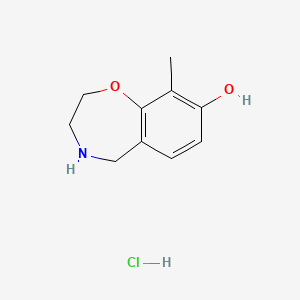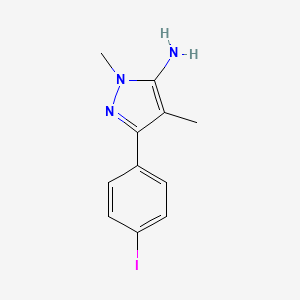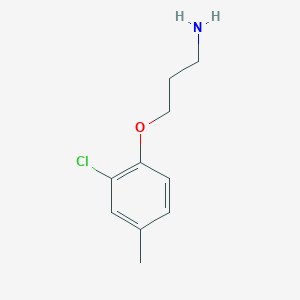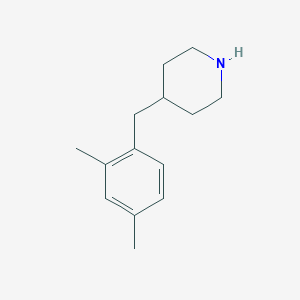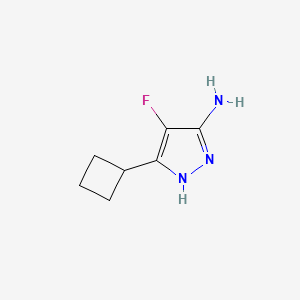
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C7H11FN3. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which also contains a fluorine atom and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine typically involves the reaction of cyclobutylamine with 4-fluoropyrazole under specific conditions. One common method involves the use of diethyl malonate and 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a high-temperature reaction . Another approach includes the reaction of aminopyrazole with Meldrum’s acid in the presence of POCl3 and benzyltriethylammonium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: A heterocyclic compound with similar structural features.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with a fluorine atom.
Uniqueness
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom on the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C7H10FN3 |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
5-cyclobutyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3/c8-5-6(4-2-1-3-4)10-11-7(5)9/h4H,1-3H2,(H3,9,10,11) |
Clé InChI |
ZYHGZHPQFNHGIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C(C(=NN2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


